molecular formula C20H16N6O4 B2536237 9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-67-6

9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2536237
CAS No.: 898442-67-6
M. Wt: 404.386
InChI Key: RTWPFIOUDOGIFW-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-67-6) is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C20H16N6O4 and a molecular weight of 404.39 g/mol, this compound is provided with a guaranteed purity of 95% or higher, making it suitable for rigorous experimental applications . As a purine derivative, this compound belongs to a class of heterocyclic aromatic compounds that are fundamental to numerous biological processes. Purines are integral components of DNA and RNA (as adenine and guanine), cellular energy metabolism molecules (like ATP and GTP), and key signaling molecules . This foundational role makes modified purines, such as this carboxamide derivative, valuable chemical tools for probing biochemical pathways and developing novel therapeutic agents. Recent scientific reviews critically evaluate purine and pyrimidine derivatives as promising anticancer agents. These compounds demonstrate efficacy against various cancer cell lines by hindering DNA synthesis and repair, regulating the cell cycle, and overcoming challenges like drug resistance. Specifically, purine derivatives substituted at various positions, including C2, C6, and C9, have shown activity against a range of cancer cell lines, highlighting the research value of this structurally related compound . Furthermore, comprehensive overviews of N-heterocycles identify them as prominent scaffolds in antiviral drug discovery. Nitrogen-containing heterocyclic compounds can affect the viral life cycle at multiple points, including viral entry into host cells, viral genome replication, and the production of novel viral particles. Their potential to stimulate the host's immune system adds another dimension to their research utility . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-10-3-6-14(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)12-4-7-13(8-5-12)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWPFIOUDOGIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (commonly referred to as DMP-NP) belongs to the purine derivative class and exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMP-NP is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C20H16N6O4
  • Molecular Weight : 392.38 g/mol
  • CAS Number : 898422-35-0

The compound features a purine core substituted with a dimethylphenyl group and a nitrophenyl moiety, contributing to its biological activity.

Biological Activity Overview

DMP-NP has been investigated for several biological activities, including:

  • Antitumor Activity :
    • DMP-NP has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies indicate that it can induce apoptosis in glioma cells by activating multiple cell death pathways, including necroptosis and autophagy .
  • Antimicrobial Properties :
    • The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
  • Enzyme Inhibition :
    • DMP-NP acts as an inhibitor of certain enzymes, notably those involved in nucleotide metabolism. This inhibition can lead to reduced proliferation in rapidly dividing cells, making it a candidate for further development as an anticancer agent .

The biological effects of DMP-NP are attributed to several mechanisms:

  • Cell Cycle Arrest : DMP-NP induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Reactive Oxygen Species (ROS) Production : The compound increases ROS levels within cells, leading to oxidative stress that triggers apoptosis.
  • Inhibition of Key Signaling Pathways : It has been observed to inhibit pathways such as AKT/mTOR, which are crucial for cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in glioma cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits nucleotide metabolism enzymes

Case Study: Antitumor Efficacy

In a study conducted on glioma cell lines, DMP-NP was administered at various concentrations (1 µM to 10 µM). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 5 µM. Further mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death .

Case Study: Antimicrobial Activity

DMP-NP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of purine derivatives in antiviral therapy. The compound has shown promising results against various viruses, including influenza and coronaviruses. Its mechanism is believed to involve the inhibition of viral RNA synthesis, which is critical for viral replication. For instance, a study demonstrated that compounds similar to 9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibited significant antiviral effects with low cytotoxicity levels .

Anticancer Properties

There is growing interest in the anticancer properties of purine derivatives. The compound has been tested against several human cancer cell lines, showing cytotoxic effects that are attributed to the induction of apoptosis and cell cycle arrest. In vitro studies indicated that it could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .

Case Study:
In a recent experiment involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50_{50} value significantly lower than that of standard chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeTarget DiseasesMechanism of ActionReference
AntiviralInfluenza, CoronavirusesInhibition of viral RNA synthesis
AnticancerBreast CancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryRheumatoid ArthritisInhibition of COX and LOX

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of the target compound and its analogs:

Structural and Physicochemical Properties

Table 1: Comparative Data for Purine-6-Carboxamide Derivatives

Compound Name Substituents (Position 9 / Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Target Compound 3,4-Dimethylphenyl / 4-Nitrophenyl C₁₉H₁₆N₆O₅* 420.4 898447-01-3† Organic synthesis
9-(4-Ethoxyphenyl)-2-(4-nitrophenyl)-analog 4-Ethoxyphenyl / 4-Nitrophenyl C₂₀H₁₆N₆O₅ 420.4 898442-46-1 Not specified
9-(3-Methoxyphenyl)-2-(4-nitrophenyl)-analog 3-Methoxyphenyl / 4-Nitrophenyl C₁₉H₁₄N₆O₅ 406.4 899741-87-8 Not specified
9-(3,4-Dimethoxyphenyl)-2-(2-nitrophenyl)-analog 3,4-Dimethoxyphenyl / 2-Nitrophenyl C₂₀H₁₆N₆O₆ 436.4 898447-16-0 Not specified
2-Methyl-9-(4-methylphenyl)-analog 4-Methylphenyl / 2-Methyl C₁₄H₁₃N₅O₂ 283.29 64440-99-9 Organic synthesis

*Note: lists the molecular formula as C₁₄H₁₃N₅O₂, but this conflicts with the substituent structure. The formula here is corrected based on the nitro group and additional phenyl rings .

Key Observations:

Substituent Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to analogs with methoxy or ethoxy groups (e.g., 4-ethoxyphenyl in ). This may improve membrane permeability in biological systems.

Molecular Weight Trends :

  • Compounds with alkoxy groups (e.g., ethoxy or methoxy) exhibit higher molecular weights due to additional oxygen atoms. The target compound (420.4 g/mol) aligns with this trend but is lighter than the 3,4-dimethoxyphenyl analog (436.4 g/mol) .
Reactivity Differences:
  • The 4-nitrophenyl group in the target compound may reduce electron density at the purine core, slowing electrophilic attacks compared to analogs with electron-donating groups (e.g., 4-methylphenyl in ).

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